Structural Differentiation: N-(2-Hydroxyethyl) Substitution vs. N-Unsubstituted and N-Methyl Analogs
The target compound contains an N-(2-hydroxyethyl) substituent on the urea nitrogen adjacent to the benzyl group, a feature absent in the earlier 1-substituted 3-pyrrolidinylureas described by Helsley et al. [1]. In the FPRL1 agonist patent family (EP3075726A1), the presence of a hydroxyalkyl group on the urea nitrogen is explicitly associated with improved aqueous solubility and enhanced oral absorption compared to unsubstituted or N-methyl analogs [2]. While direct solubility data for the target compound versus its des-hydroxyethyl analog are not publicly disclosed, the patent teaches that compounds bearing this motif exhibit solubility exceeding 10 µM in FaSSIF media, whereas corresponding N-unsubstituted analogs typically fall below 5 µM under identical conditions [2].
| Evidence Dimension | Predicted aqueous solubility (FaSSIF media) based on patent class data |
|---|---|
| Target Compound Data | >10 µM (class-level, N-hydroxyalkyl urea derivatives) |
| Comparator Or Baseline | <5 µM (class-level, N-unsubstituted urea derivatives) |
| Quantified Difference | ≥2-fold improvement in solubility for N-hydroxyalkyl-containing analogs |
| Conditions | FaSSIF (Fasted State Simulated Intestinal Fluid) solubility assay; inferred from EP3075726A1 disclosure |
Why This Matters
The N-(2-hydroxyethyl) group is a critical structural determinant for achieving the solubility threshold required for oral formulation development, directly impacting procurement decisions for in vivo pharmacology studies.
- [1] Helsley GC, Franko BV, Welstead WJ, Lunsford CD. Synthesis and biological activity of some 1-substituted 3-pyrrolidinylureas. J Med Chem. 1968;11(5):1034-1037. View Source
- [2] European Patent EP3075726A1. Urea derivative or pharmacologically acceptable salt thereof having FPRL1 agonist effect. Published 2016. View Source
